molecular formula C16H20O4 B1417761 3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid CAS No. 1099691-40-3

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid

Cat. No.: B1417761
CAS No.: 1099691-40-3
M. Wt: 276.33 g/mol
InChI Key: YSXIQHFXAJEJJY-ZHACJKMWSA-N
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Description

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique molecular structure, which includes a cyclopentyloxy group and an ethoxyphenyl group attached to a prop-2-enoic acid backbone.

Preparation Methods

The synthesis of 3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Addition: Addition reactions, such as hydrogenation, can occur at the double bond of the prop-2-enoic acid moiety, leading to the formation of saturated compounds

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:

    3-[2-(Cyclopentyloxy)phenyl]prop-2-enoic acid: This compound lacks the ethoxy group, which may result in different chemical and biological properties.

    3-[2-(Cyclopentyloxy)-3-methoxyphenyl]prop-2-enoic acid: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with biological targets.

    3-[2-(Cyclopentyloxy)-3-propoxyphenyl]prop-2-enoic acid: The longer propoxy group may affect the compound’s solubility and pharmacokinetic properties

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

(E)-3-(2-cyclopentyloxy-3-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-2-19-14-9-5-6-12(10-11-15(17)18)16(14)20-13-7-3-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXIQHFXAJEJJY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC2CCCC2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1OC2CCCC2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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